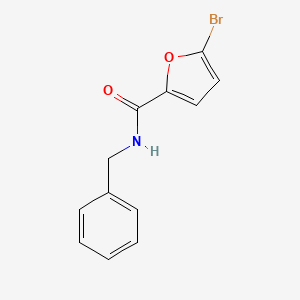

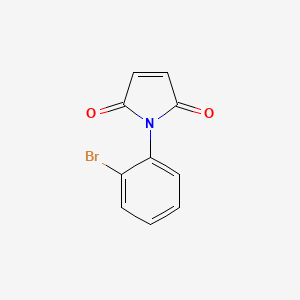

N-benzyl-5-bromofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

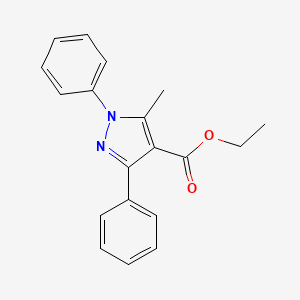

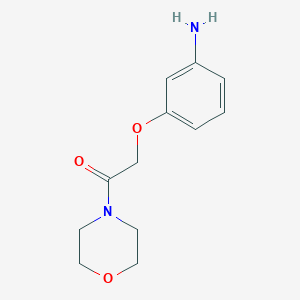

N-benzyl-5-bromofuran-2-carboxamide is a compound that can be inferred to have a furan ring, a bromine substituent, and a benzyl carboxamide group based on the nomenclature and the context of related compounds in the provided papers. Although none of the papers directly describe this compound, they do discuss similar furan carboxamide derivatives and their synthesis, properties, and potential applications, which can provide insights into the compound .

Synthesis Analysis

The synthesis of related furan carboxamide compounds typically involves the reaction of furan-2-carbonyl chloride with an appropriate amine, followed by further functionalization. For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized using 4-bromoaniline and furan-2-carbonyl chloride in the presence of triethylamine, yielding high product yields . Similarly, benzofuran-2-carboxamide derivatives were synthesized through a Ugi four-component reaction followed by a microwave-assisted Rap–Stoermer reaction . These methods suggest that this compound could potentially be synthesized through analogous pathways involving the appropriate benzyl amine and brominated furan-2-carbonyl chloride.

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring and a carboxamide group. The crystal structures of related compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, have been determined using single-crystal X-ray diffraction, revealing details such as bond lengths, angles, and the presence of intramolecular hydrogen bonds . These structural analyses are crucial for understanding the molecular geometry and potential reactive sites of this compound.

Chemical Reactions Analysis

Furan carboxamide derivatives can participate in various chemical reactions, including cross-coupling reactions to afford analogues with different substituents . The presence of a bromine atom in the molecule suggests that this compound could also undergo similar reactions, serving as a precursor for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives are influenced by their molecular structure. For instance, the presence of halogen substituents can affect the compound's melting point, solubility, and reactivity . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can also impact the compound's solid-state properties . These properties are essential for the practical application of this compound in various fields, including pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- N-benzyl-5-bromofuran-2-carboxamide is used in chemical reactions involving ortho-alkylation of carboxamides. A study demonstrated that using 8-aminoquinoline-based aryl carboxamides, direct ortho-alkylation can be achieved with high yields and regioselectivity. The reactions proceed without overalkylation and are efficient with secondary bromides and iodides (Fruchey, Monks, & Cook, 2014).

Heterocyclic Chemistry

- In the field of heterocyclic chemistry, N-benzyl-2H-azirine-2-carboxamides, which are related to this compound, have been studied for their reaction with dialkyl phosphite, yielding benzamido-N-benzyl-acetamides (Nishiwaki & Fujiyama, 1972).

Biomedical Research

- This compound derivatives have been investigated for their cholinesterase inhibitory activity, which is significant in the context of Alzheimer's disease. Some synthesized compounds showed potent butyrylcholinesterase inhibition, suggesting their potential in treating neurodegenerative diseases (Abedinifar et al., 2018).

Antiviral Research

- Analogs of this compound, specifically N-benzyl-N-phenylthiophene-2-carboxamide analogues, have shown promise as inhibitors of human enterovirus 71, an important pathogen in pediatric infectious diseases (Pan et al., 2015).

Synthetic Methods

- N-benzylcarboxamides, including this compound, can be efficiently cleaved using N-bromosuccinimide at room temperature. This process is essential in organic synthesis for producing various functionalized compounds (Kuang et al., 2007).

Propiedades

IUPAC Name |

N-benzyl-5-bromofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c13-11-7-6-10(16-11)12(15)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZGNGADSRKPPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354047 |

Source

|

| Record name | N-benzyl-5-bromofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117845-23-5 |

Source

|

| Record name | N-benzyl-5-bromofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene](/img/structure/B1332406.png)

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester](/img/structure/B1332409.png)

![2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1332415.png)

![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)